Kinase Inhibition Profile: Differential Activity Across CDK Family Members Compared to Structural Analogs
The compound scaffold—incorporating a pyrimidin-2-yloxy-piperidine sulfonyl core—is structurally related to intermediates used in bifunctional CDK2 degrader (PROTAC) programs. In patent disclosures for 2,5-substituted pyrimidine-based CDK2 degraders, closely related sulfonyl-piperidine-phenyl carbamate intermediates demonstrated CDK2 degradation DC₅₀ values in the low nanomolar range (typically 1–50 nM) when incorporated into full PROTAC constructs, whereas analogs with alternative linkers or altered heterocycle substitution showed 10- to 100-fold reduced degradation potency [1]. The pyrimidin-2-yloxy substituent at the 3-position of the piperidine ring provides a specific vector angle for linker attachment that is geometrically distinct from the 4-substituted piperidine analogs, contributing to differential ternary complex formation efficiency with the E3 ligase–CDK2 complex [1][2].
| Evidence Dimension | CDK2 degradation potency (DC₅₀) of PROTAC constructs incorporating related pyrimidinyl-piperidine-sulfonyl-phenyl carbamate intermediates |
|---|---|
| Target Compound Data | This compound is a building block/intermediate; full PROTAC constructs incorporating structurally analogous 3-(pyrimidin-2-yloxy)piperidine sulfonamide cores reported DC₅₀ values in the range of 1–50 nM for CDK2 degradation in cell-based assays. |
| Comparator Or Baseline | PROTAC constructs using 4-substituted piperidine linkers or alternative heterocycle (e.g., pyridine) ethers demonstrated DC₅₀ values of 50–500 nM, representing approximately 10- to 100-fold reduced activity [1]. |
| Quantified Difference | Approximately 10- to 100-fold enhancement in degradation potency attributed to the 3-(pyrimidin-2-yloxy)piperidine sulfonamide geometry. |
| Conditions | Cell-based CDK2 degradation assay using HiBiT tag system; human cancer cell lines expressing endogenous CDK2; compound treatment for 4–24 hours. |
Why This Matters
For researchers developing CDK2-targeted PROTACs, the specific geometry of the pyrimidin-2-yloxy-piperidine sulfonyl linkage directly impacts ternary complex formation efficiency, and selecting the incorrect positional isomer can reduce degradation potency by up to two orders of magnitude.
- [1] Yu Z, et al. Bifunctional Compounds Containing 2,5-Substituted Pyrimidine Derivatives for Degrading Cyclin-Dependent Kinase 2 via Ubiquitin Proteasome Pathway. PCT Patent Application WO2025117981A1. Published May 22, 2025. Priority date November 30, 2023. View Source
- [2] Yu Z, et al. Toward Precision Oncology: The Role of TPD in Targeting CDK2 and Beyond. ACS Pharmacology & Translational Science (Patent Highlight). Published June 24, 2024. Discusses CDK2 PROTAC strategies and the importance of linker geometry for degradation efficiency. View Source
